

A Technical Guide to Biotin-PEG4-Azide: Applications and Methodologies

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Compound of Interest

Compound Name: Biotin-PEG4-Azide

Cat. No.: B1379894

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Biotin-PEG4-Azide**, a versatile heterobifunctional linker widely employed in biomedical research and drug discovery. This document details its chemical properties, supplier information, and key applications, with a focus on experimental protocols and data presentation for practical laboratory use.

Core Properties and Supplier Information

Biotin-PEG4-Azide, with the CAS number 1309649-57-7, is a chemical compound that integrates a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.[1][2][3][4][5] This unique structure enables the highly specific and strong interaction between biotin and avidin or streptavidin, while the azide group allows for covalent ligation to alkyne-containing molecules via "click chemistry". The hydrophilic PEG4 linker enhances solubility in aqueous solutions and reduces steric hindrance.

Quantitative Data Summary

Property	Value	References
CAS Number	1309649-57-7	
Molecular Formula	C ₂₀ H ₃₆ N ₆ O ₆ S	
Molecular Weight	488.6 g/mol	
Appearance	White to light yellow solid	
Purity	≥95% (HPLC)	
Melting Point	102 - 106 °C	
Solubility	DMSO, DMF	
Storage Conditions	-20°C, protected from moisture	

Key Suppliers

A number of chemical suppliers offer **Biotin-PEG4-Azide** for research purposes. Notable suppliers include:

- MedChemExpress
- baseclick GmbH
- ChemPep
- Chem-Impex
- Lumiprobe
- Sigma-Aldrich
- Vector Labs
- Carl ROTH
- BroadPharm

- Creative Biolabs

Key Applications and Experimental Protocols

Biotin-PEG4-Azide is a cornerstone reagent in a variety of bioconjugation techniques. Its primary utility lies in its ability to biotinylate a wide range of biomolecules and substrates that have been functionalized with an alkyne group.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application of **Biotin-PEG4-Azide** is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the azide on the biotin linker and a terminal alkyne on a target molecule.

Experimental Protocol: Protein Biotinylation using CuAAC

This protocol provides a general framework for labeling an alkyne-modified protein with **Biotin-PEG4-Azide**.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Biotin-PEG4-Azide**
- Copper(II) sulfate (CuSO_4)
- Copper-chelating ligand (e.g., THPTA)
- Sodium Ascorbate (prepare fresh)
- Anhydrous DMSO
- Desalting column

Procedure:

- Prepare Stock Solutions:
 - **Biotin-PEG4-Azide**: 10 mM in anhydrous DMSO.
 - CuSO₄: 50 mM in deionized water.
 - THPTA: 50 mM in deionized water.
 - Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
- Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
- Reaction Setup:
 - In a separate microcentrifuge tube, add the alkyne-modified protein.
 - Add a 10-20 fold molar excess of the **Biotin-PEG4-Azide** stock solution to the protein solution.
 - Add the catalyst premix to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
- Purification: Remove excess reagents and copper catalyst using a desalting column.
- Confirmation of Biotinylation: The success of the biotinylation can be confirmed using methods such as a HABA assay or a Western blot analysis with a streptavidin-HRP conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or in vivo where the cytotoxicity of copper is a concern, **Biotin-PEG4-Azide** can be used in copper-free click chemistry. This reaction involves the use of a

strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst.

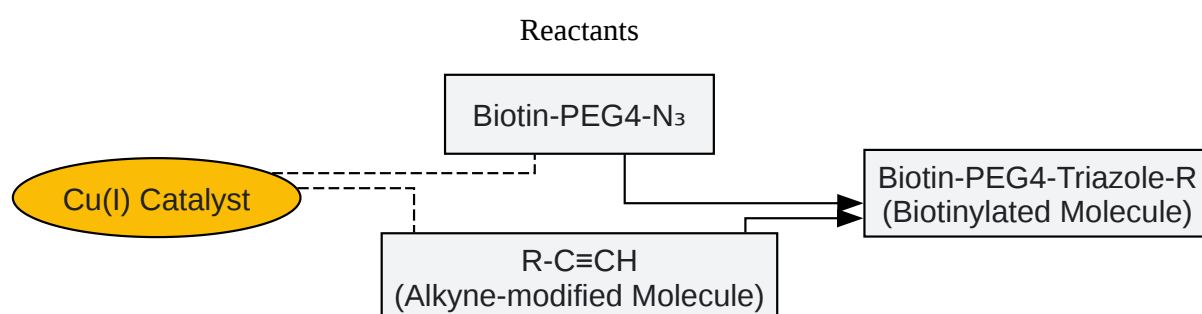
Applications in Proteomics and Drug Discovery

Biotin-PEG4-Azide is an invaluable tool in proteomics for the enrichment and identification of specific proteins. For instance, in Activity-Based Protein Profiling (ABPP), it can be used to attach a biotin handle to enzyme activity probes that have been covalently bound to their targets.

This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In these contexts, the biotin moiety can serve as a purification tag or for functional characterization of the synthesized constructs.

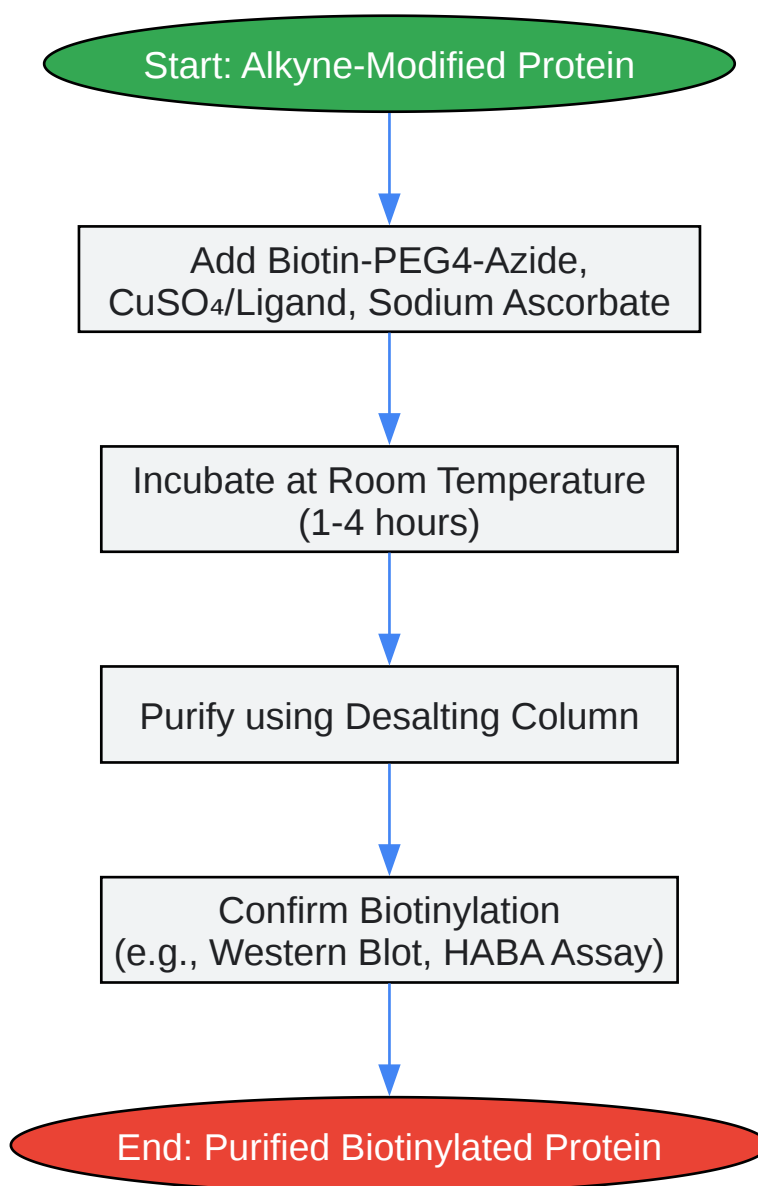
Visualizing Workflows and Reactions

To further elucidate the practical application of **Biotin-PEG4-Azide**, the following diagrams illustrate the key chemical reaction and a typical experimental workflow.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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Caption: Experimental Workflow for Protein Biotinylation.

While **Biotin-PEG4-Azide** is a tool to study various biological processes, it is not directly involved in signaling pathways itself. Therefore, a signaling pathway diagram featuring this molecule would not be appropriate. The provided diagrams focus on its direct application and chemical reactions as requested.

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